Diethylene glycol diacetate

Overview

Description

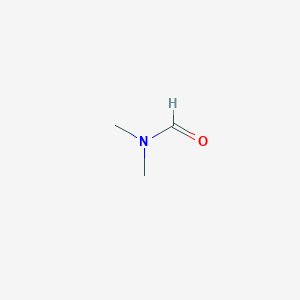

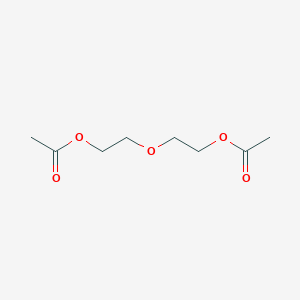

Diethylene glycol diacetate is an acetate ester obtained by the formal condensation of the two hydroxy groups of diethylene glycol with two molecules of acetic acid . It is a colorless liquid with a mild pleasant odor . It is used in the manufacture of perfumes, printing ink, lacquers, and resins .

Synthesis Analysis

The production mechanism of this compound is not clear due to the large variety of surface species and the complexity of the reaction in the ethylene vapor phase method .

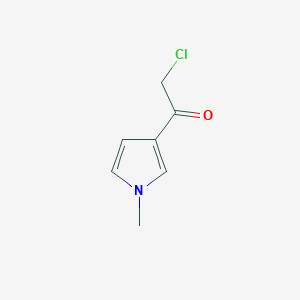

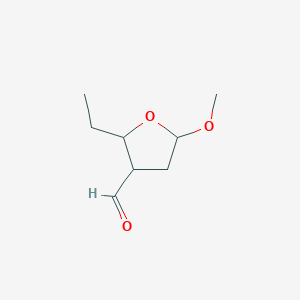

Molecular Structure Analysis

This compound has a molecular formula of C8H14O5 and an average mass of 190.141 Da . The predicted values of the torsion angles and bond angles are found to be in agreement with the crystal structure data on the benzoate derivatives of ethylene glycol .

Chemical Reactions Analysis

This compound reacts with aqueous acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Physical and Chemical Properties Analysis

This compound has a density of 1.101 g/mL at 25 °C . It has a refractive index of 1.431 . It is water-soluble .

Scientific Research Applications

Application in Tissue Engineering

Diethylene glycol diacetate is utilized in tissue engineering applications. It has been used to initiate the ring-opening polymerization of D,L-lactide and epsilon-caprolactone, as well as combinations of these monomers. This process leads to the creation of crosslinked degradable networks, which have potential applications in tissue engineering. These networks are formed through photopolymerization and have the ability to degrade under physiological conditions, making them suitable for biomedical applications (Davis, Burdick, & Anseth, 2003).

Use in Microscopy Techniques

This compound has been used as a medium for producing embedment-free sections for transmission electron microscopy. This technique aids in the study of cytoskeletal preparations and other biological structures. Embedment-free sections provide clearer images and help bridge the gap between the images afforded by embedded sections and unembedded whole mounts, enhancing the understanding of cellular structures (Capco, Krochmalnic, & Penman, 1984).

In Chemical Synthesis

This compound serves as an ethyne equivalent in the copper-catalyzed annulation of 1,3-dicarbonyl compounds. This process is significant for the sustainable synthesis of 2,3-disubstituted furan. In this methodology, this compound acts as a cheap and environmentally friendly equivalent of ethyne, making it a valuable component in green chemistry (Yu et al., 2015).

Applications in Polymer Chemistry

This compound is used in the plastic industry as a raw material for polyester resins and polyurethanes. It also serves as a drying agent for natural and industrial gases, and as a humectant for cork and paper. In lubricants, hydraulic oils, emulsifiers, textile treatments, and as a plasticizer, this compound plays a significant role, indicating its versatility in various industrial applications (Sharma, Sharma, & Bhagwat, 2020).

Environmental Impact Studies

In environmental research, this compound's ecotoxicity has been evaluated to assess its impact on marine environments. This assessment is crucial for understanding the effects of chemicals used in offshore oil activities on marine life. Studies on indicator species like algae, crustaceans, molluscs, and fish help in determining safe concentrations of this compound in the marine environment, contributing to more informed regulations and environmental protection efforts (Manfra et al., 2015).

Mechanism of Action

Target of Action

Diethylene glycol diacetate is a derivative of diethylene glycol . It is an acetate ester obtained by the formal condensation of the two hydroxy groups of diethylene glycol with two molecules of acetic acid

Mode of Action

As an ester, it may undergo hydrolysis in biological systems to yield diethylene glycol and acetic acid

Biochemical Pathways

It is known that diethylene glycol, a related compound, is metabolized in the body to toxic metabolites

Pharmacokinetics

It is reasonable to assume that, like other esters, it could be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized (likely through hydrolysis and further oxidation), and excreted .

Result of Action

Diethylene glycol, a related compound, has been associated with toxicity in several organ systems, particularly the kidneys and central nervous system

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and activity .

Safety and Hazards

Diethylene glycol diacetate can cause significant irritation . Inhalation is not hazardous, but the liquid can cause mild irritation of the eyes. Ingestion can cause stupor or coma . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

It is known that diethylene glycol, a related compound, is metabolized in the body to produce diglycolic acid (DGA), a nephrotoxic by-product This suggests that Diethylene glycol diacetate may also be metabolized to produce similar by-products, which could interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

Diethylene glycol, a related compound, is known to cause renal toxicity, potentially resulting in high morbidity and mortality . The kidney injury in diethylene glycol poisoning is secondary to proximal tubular necrosis caused by its main nephrotoxic by-product, diglycolic acid

Molecular Mechanism

It is known that diethylene glycol is oxidized by alcohol dehydrogenase to 2-hydroxyethoxy acetaldehyde, which is then converted by aldehyde dehydrogenase to 2-hydroxyethoxy acetic acid It is possible that this compound undergoes similar metabolic transformations, leading to interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of diethylene glycol poisoning are dose-dependent

Dosage Effects in Animal Models

It is known that the clinical alterations due to diethylene glycol poisoning are dose-dependent

Metabolic Pathways

It is known that diethylene glycol is metabolized to produce diglycolic acid, a nephrotoxic by-product

Properties

IUPAC Name |

2-(2-acetyloxyethoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-7(9)12-5-3-11-4-6-13-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPGILLNMDGSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

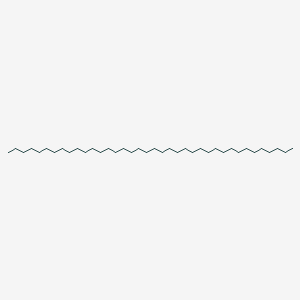

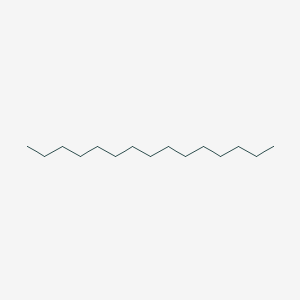

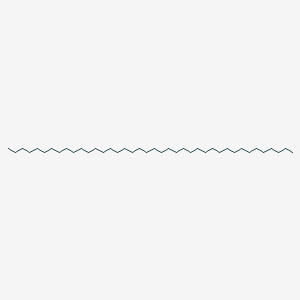

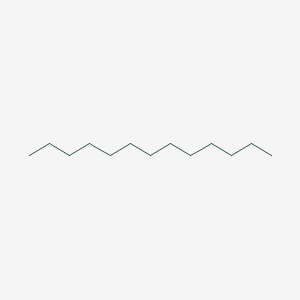

CC(=O)OCCOCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879242 | |

| Record name | Ethanol, 2,2'-oxybis-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-68-2 | |

| Record name | Diethylene glycol, diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxydiethylene acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-oxybis-, 1,1'-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-oxybis-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiethylene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OA65529VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of diethylene glycol diacetate in various industries?

A1: this compound functions as a cutaneous penetration enhancer, emulsifier, dispersant, and solubilizer. [] These properties make it a valuable component in the pharmaceutical and cosmetic industries. [] For instance, it finds use as a solvent in dyeing processes, particularly for secondary cellulose acetate. []

Q2: Are there any safety concerns associated with this compound?

A2: While considered relatively safe, research has investigated the toxicity of this compound. Studies in rats have evaluated its acute and subacute toxicity through oral, dermal, and inhalatory routes. [] Findings suggest that while it may cause mild skin and mucosal irritation, it exhibits low cumulative toxicity. [] Interestingly, locally produced this compound was found to be less toxic compared to imported triacetin in the same study. []

Q3: What is the significance of the relationship between the solubility of disperse dyes and their suitability for dyeing cellulose acetate?

A3: Research shows a strong correlation between a disperse dye's solubility in specific organic solvents and its effectiveness in dyeing secondary cellulose acetate. [] This relationship is particularly pronounced when using solvents containing a significant water concentration, such as a 20% aqueous solution of this compound. [] This finding highlights the importance of solvent selection in optimizing dyeing processes for cellulose acetate materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.